6-Hydroxy-4,7-dimethyloct-3-en-2-one
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Overview
Description
6-Hydroxy-4,7-dimethyloct-3-en-2-one is an organic compound with a unique structure that includes a hydroxyl group, two methyl groups, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,7-dimethyloct-3-en-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by selective reduction and hydroxylation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4,7-dimethyloct-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated alcohol.
Scientific Research Applications
6-Hydroxy-4,7-dimethyloct-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4,7-dimethyloct-3-en-2-one involves its interaction with specific molecular targets and pathways The hydroxyl group and double bond play crucial roles in its reactivity and interactions with other molecules The compound may act as a ligand, binding to enzymes or receptors and modulating their activity
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyloct-6-en-1-yl decanoate
- 3,7-Dimethyloct-6-en-1-yl dodecanoate
- 7-Octen-4-one, 2,6-dimethyl-
Uniqueness
6-Hydroxy-4,7-dimethyloct-3-en-2-one is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
91873-31-3 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
6-hydroxy-4,7-dimethyloct-3-en-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)10(12)6-8(3)5-9(4)11/h5,7,10,12H,6H2,1-4H3 |
InChI Key |
YIZBAGSANYXJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=CC(=O)C)C)O |
Origin of Product |
United States |
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